![molecular formula C12H13F2NOS B2944490 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane CAS No. 2097888-80-5](/img/structure/B2944490.png)
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane
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Overview
Description
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane is a compound that features a unique spirocyclic structure with a thiophene ring and difluoromethyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for synthetic chemists.
Mechanism of Action
Target of Action
The primary target of 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration.
Mode of Action
This compound acts as an inhibitor of SDH . By binding to the SDH enzyme, it prevents the conversion of succinate to fumarate in the citric acid cycle. This disruption can lead to a decrease in the production of ATP, the main energy currency of the cell, and an increase in the production of reactive oxygen species.
Biochemical Pathways
The inhibition of SDH affects both the citric acid cycle and the electron transport chain. The citric acid cycle is disrupted due to the blockage of the conversion of succinate to fumarate. This leads to a buildup of succinate and a shortage of fumarate, which can disrupt the balance of the cycle .
The electron transport chain is also affected because SDH is a part of complex II in this chain. The inhibition of SDH can lead to a decrease in the flow of electrons through the chain, disrupting the proton gradient across the mitochondrial membrane and thus ATP production.
Result of Action
The inhibition of SDH by this compound can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . This can result in energy depletion and oxidative stress in the cell, potentially leading to cell death.
Preparation Methods
The synthesis of 1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane can be achieved through several synthetic routes. One common method involves the use of ring-forming multicomponent reactions, which are efficient for producing thiophene derivatives . Another approach is the de novo ring synthesis of thiophenes from precursors that do not contain a thiophene ring . These methods often involve the use of reagents such as tetraphosphorus decasulfide, bis(trimethylsilyl)sulfide, and Lawesson’s reagent .
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution typically results in 2-substituted thiophene derivatives due to the favorable conjugation in the intermediate cation .
Scientific Research Applications
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane has several scientific research applications:
Comparison with Similar Compounds
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane can be compared with other thiophene derivatives and gem-difluoroalkenes. Similar compounds include:
2,5-Dimethylthiophene: A simpler thiophene derivative used in various chemical syntheses.
Gem-difluoroalkenes: These compounds share the difluoromethyl group and exhibit similar reactivity and biological activity.
Oligothiophenes: These compounds are used in organic electronics and have similar redox properties.
The uniqueness of this compound lies in its spirocyclic structure and the combination of the thiophene ring with the difluoromethyl group, which imparts distinct chemical and biological properties.
Biological Activity
1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane (CAS Number: 2097888-80-5) is a novel compound characterized by its unique spirocyclic structure, which includes a thiophene ring and difluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
The molecular formula of this compound is C12H13F2NOS, with a molecular weight of 257.30 g/mol. Its structure is significant for its potential interactions with biological targets, particularly in the context of drug development and materials science .
The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the citric acid cycle and electron transport chain. The inhibition leads to:
- Disruption of the Citric Acid Cycle : Blockage of the conversion from succinate to fumarate results in a buildup of succinate, which can disrupt metabolic balance.
- Impact on ATP Production : As SDH is part of complex II in the electron transport chain, its inhibition decreases ATP production and increases reactive oxygen species (ROS) generation .
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on SDH. This activity suggests potential applications in treating diseases where SDH plays a critical role, such as certain cancers and metabolic disorders.
Cytotoxicity and Selectivity
Initial studies have shown that this compound possesses relatively low cytotoxicity, making it an attractive candidate for further development as a therapeutic agent. Its selectivity towards specific biological targets may enhance its therapeutic profile compared to existing drugs .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively reduces cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound's effects were assessed through:
- Cell Viability Assays : Utilizing MTT or similar assays to quantify cell death.
- Mechanistic Studies : Investigating pathways involved in apoptosis induction and metabolic disruption.
Study Type | Findings |
---|---|
Cell Viability Assays | Significant reduction in viability at IC50 concentrations. |
Mechanistic Studies | Induction of apoptosis via ROS accumulation and metabolic disruption. |
Animal Models
Preclinical studies involving animal models are underway to assess the efficacy and safety profile of this compound in vivo. Early results indicate promising outcomes in models of metabolic disorders .
Applications in Medicinal Chemistry
Given its unique structure and biological activity, this compound is being explored for:
- Drug Development : Potential as a lead compound for new therapies targeting metabolic diseases or cancers.
- Biochemical Research : As a tool for studying enzyme inhibition and metabolic pathways.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NOS/c13-12(14)8-11(12)2-4-15(5-3-11)10(16)9-1-6-17-7-9/h1,6-7H,2-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBSPCJXSKARLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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